Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound featuring a triazole ring, a piperazine moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.
Amino Group Addition: The amino group is often introduced through reductive amination or direct amination reactions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, potentially leading to ring-opened products or reduced nitrogen functionalities.
Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical.
Major Products
The major products from these reactions depend on the specific conditions and reagents used but can include various substituted triazoles, piperazines, and amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential to treat various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: shares similarities with other triazole and piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the triazole ring and the piperazine moiety allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 1-[3-amino-4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19-5-7-20(8-6-19)14-4-3-11(9-12(14)16)21-10-13(17-18-21)15(22)23-2/h3-4,9-10H,5-8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBYXZQUPJBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N3C=C(N=N3)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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